molecular formula C14H18N4O2S2 B12267454 1-(Cyclopropanesulfonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}-1,4-diazepane

1-(Cyclopropanesulfonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}-1,4-diazepane

Cat. No.: B12267454
M. Wt: 338.5 g/mol
InChI Key: VHEWWISKUKPQHW-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}-1,4-diazepane is a complex organic compound featuring a cyclopropanesulfonyl group and a thieno[3,2-d]pyrimidin-4-yl moiety attached to a 1,4-diazepane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-(Cyclopropanesulfonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}-1,4-diazepane involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropanesulfonyl group: This step often involves sulfonylation reactions using cyclopropanesulfonyl chloride in the presence of a base.

    Attachment of the 1,4-diazepane ring: This can be done through nucleophilic substitution reactions where the thieno[3,2-d]pyrimidine derivative reacts with a 1,4-diazepane precursor.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(Cyclopropanesulfonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}-1,4-diazepane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can bind to and inhibit the activity of specific enzymes involved in disease pathways.

    Modulating receptors: The compound can interact with cellular receptors, altering their activity and downstream signaling pathways.

    Inducing apoptosis: It may induce programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

1-(Cyclopropanesulfonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}-1,4-diazepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H18N4O2S2

Molecular Weight

338.5 g/mol

IUPAC Name

4-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C14H18N4O2S2/c19-22(20,11-2-3-11)18-6-1-5-17(7-8-18)14-13-12(4-9-21-13)15-10-16-14/h4,9-11H,1-3,5-8H2

InChI Key

VHEWWISKUKPQHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC=NC4=C3SC=C4

Origin of Product

United States

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